molecular formula C12H17O4P B12591782 1,3,2-Dioxaphosphorinane, 4,4-dimethyl-2-(phenylmethoxy)-, 2-oxide CAS No. 648429-05-4

1,3,2-Dioxaphosphorinane, 4,4-dimethyl-2-(phenylmethoxy)-, 2-oxide

Cat. No.: B12591782
CAS No.: 648429-05-4
M. Wt: 256.23 g/mol
InChI Key: RYSULGRURZULIH-UHFFFAOYSA-N
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Description

1,3,2-Dioxaphosphorinane, 4,4-dimethyl-2-(phenylmethoxy)-, 2-oxide is a chemical compound with the molecular formula C12H17O4P It is a member of the dioxaphosphorinane family, characterized by a six-membered ring containing both oxygen and phosphorus atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,2-Dioxaphosphorinane, 4,4-dimethyl-2-(phenylmethoxy)-, 2-oxide typically involves the reaction of phosphorus oxychloride with 2,2-dimethyl-1,3-propane diol and triethylamine in dry toluene . The reaction conditions are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

1,3,2-Dioxaphosphorinane, 4,4-dimethyl-2-(phenylmethoxy)-, 2-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can convert the compound into lower oxidation state derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce phosphine oxides.

Scientific Research Applications

1,3,2-Dioxaphosphorinane, 4,4-dimethyl-2-(phenylmethoxy)-, 2-oxide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3,2-Dioxaphosphorinane, 4,4-dimethyl-2-(phenylmethoxy)-, 2-oxide involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,2-Dioxaphosphorinane, 4,4-dimethyl-2-(phenylmethoxy)-, 2-oxide is unique due to its specific substituents, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields.

Properties

CAS No.

648429-05-4

Molecular Formula

C12H17O4P

Molecular Weight

256.23 g/mol

IUPAC Name

4,4-dimethyl-2-phenylmethoxy-1,3,2λ5-dioxaphosphinane 2-oxide

InChI

InChI=1S/C12H17O4P/c1-12(2)8-9-14-17(13,16-12)15-10-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3

InChI Key

RYSULGRURZULIH-UHFFFAOYSA-N

Canonical SMILES

CC1(CCOP(=O)(O1)OCC2=CC=CC=C2)C

Origin of Product

United States

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